REACTION_CXSMILES
|
[C:1]([C:4]([NH:9][CH2:10][C:11]1[N:19]=[CH:18][C:17]([CH2:20][CH3:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])([CH3:8])[CH:5]([CH3:7])[CH3:6])(=[O:3])[NH2:2].C([O-])(=O)C.[Na+].BrBr>C(O)(=O)C>[CH2:20]([C:17]1[CH:18]=[N:19][C:11]([C:10]2[NH:2][C:1](=[O:3])[C:4]([CH:5]([CH3:7])[CH3:6])([CH3:8])[N:9]=2)=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])[CH3:21] |f:1.2|
|
Name
|
2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C(C(C)C)(C)NCC1=C(C(=O)O)C=C(C=N1)CC
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at 25° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is warmed until homogeneous and
|
Type
|
WAIT
|
Details
|
at 75° C. for three days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is partitioned between CH2Cl2 and water
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate-hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC(=C(C(=O)O)C1)C=1NC(C(N1)(C)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |